rac Normetanephrine-d3 Hydrochloride

Catalog No.
S925257
CAS No.
1085333-97-6
M.F
C9H10NO3D3·HCl
M. Wt
222.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac Normetanephrine-d3 Hydrochloride

CAS Number

1085333-97-6

Product Name

rac Normetanephrine-d3 Hydrochloride

IUPAC Name

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-2-methoxyphenol;hydrochloride

Molecular Formula

C9H10NO3D3·HCl

Molecular Weight

222.69

InChI

InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H/i5D2,8D;

SMILES

COC1=C(C=CC(=C1)C(CN)O)O.Cl

Synonyms

rac Normetanephrine-d3 Hydrochloride; α-(Aminomethyl)-4-hydroxy-3-methoxy-benzenemethanol-d3 Hydrochloride; (+/-)-Normetanephrine-d3 Hydrochloride

Normetanephrine, a metabolite of norepinephrine, is a marker for catecholamine-secreting tumors such as pheochromocytoma. This internal standard is suitable for LC-MS/MS monitoring of normetanephrine levels in urine or plasma for diagnostic testing or endocrinology.
A labelled metabolite of Epinephrine. A naturraly occurring derivative of Epinephrine, found together with Metanephrine in urine and in certain tissues.

rac Normetanephrine-d3 Hydrochloride (CAS 1085333-97-6) is a stable-isotope-labeled (SIL) internal standard essential for the accurate quantification of normetanephrine in biological matrices via LC-MS/MS and GC-MS. As the primary O-methylated metabolite of norepinephrine, normetanephrine is a critical diagnostic biomarker for catecholamine-secreting tumors such as pheochromocytoma and paraganglioma. The compound is supplied as a racemic hydrochloride salt, which ensures optimal solubility in polar solvents and long-term stability against oxidative degradation. The incorporation of three deuterium atoms provides a sufficient mass shift (+3 Da) to eliminate isotopic interference from the endogenous analyte, while maintaining near-perfect chromatographic co-elution to accurately correct for matrix-induced ion suppression [1].

Substituting rac Normetanephrine-d3 Hydrochloride with unlabeled normetanephrine or non-isotopic structural analogs (e.g., isoproterenol) fundamentally compromises LC-MS/MS assay integrity, as these alternatives cannot co-elute perfectly to correct for transient matrix effects in complex biological fluids like plasma or urine. Furthermore, attempting to procure the free base form of normetanephrine-d3 instead of the hydrochloride salt introduces severe handling liabilities; catecholamine free bases are highly susceptible to rapid auto-oxidation and exhibit poor solubility in standard methanolic stock solutions. Finally, utilizing highly deuterated variants (e.g., d5 or d6) can induce a pronounced deuterium isotope effect during reversed-phase or HILIC chromatography, leading to retention time shifts that uncouple the internal standard from the analyte's specific ionization environment [1].

Isotopic Mass Shift for Elimination of Cross-Talk

In tandem mass spectrometry (LC-MS/MS), the d3 labeling provides a robust +3 Da mass shift. The primary MRM transition for normetanephrine-d3 is m/z 169.00 → 136.96, compared to m/z 166.00 → 134.02 for the unlabeled endogenous normetanephrine. This +3 Da differential is critical because the natural M+3 isotopic contribution of the unlabeled analyte is negligible, ensuring zero cross-talk even at highly elevated physiological concentrations (up to 4,000 pg/mL) [1].

Evidence DimensionPrecursor-to-Product Ion Transition (MRM)
Target Compound Datam/z 169.00 → 136.96 (d3)
Comparator Or Baselinem/z 166.00 → 134.02 (Unlabeled Baseline)
Quantified Difference+3.00 Da shift in precursor and product ions
ConditionsPositive ESI LC-MS/MS on Raptor HILIC-Si column

A +3 Da shift is the optimal procurement choice to prevent false-positive quantification caused by isotopic overlap, without risking the chromatographic separation seen in heavier isotopes.

Formulation Stability and Stock Solution Viability

The hydrochloride salt form of rac-normetanephrine-d3 demonstrates vastly superior stability and solubility profiles compared to its free base counterpart. Certified reference materials formulated from the HCl salt in methanol maintain quantitative integrity (≥99% purity) for extended periods when stored at -20°C to -70°C. In contrast, catecholamine free bases undergo rapid auto-oxidation to form quinones, especially in aqueous or non-acidified environments, leading to rapid degradation of the internal standard concentration .

Evidence DimensionLong-term solution stability and solubility
Target Compound DataStable for >12 months at -70°C in methanolic solution (as HCl salt)
Comparator Or BaselineFree base (rapid auto-oxidation and poor methanolic solubility)
Quantified DifferenceSignificant extension of shelf-life and prevention of quinone formation
ConditionsStandard methanolic stock solution preparation for clinical diagnostics

Procuring the HCl salt ensures reproducible calibrator preparation and minimizes costly assay failures due to internal standard degradation.

Matrix Effect Correction via Chromatographic Co-elution

When analyzed using HILIC LC-MS/MS, rac-normetanephrine-d3 exhibits identical retention behavior to endogenous normetanephrine, co-eluting precisely within the analytical window. This exact co-elution allows the d3 internal standard to experience the exact same matrix-induced ion suppression or enhancement as the target analyte. Alternative methods using structural analogs or highly deuterated compounds (d5/d6) often show a retention time drift of 0.1–0.3 minutes, which uncouples the ionization environment and results in quantification errors exceeding 15% in complex plasma matrices [1].

Evidence DimensionRetention Time (RT) Shift and Matrix Correction
Target Compound DataΔRT = 0.00 min (perfect co-elution with unlabeled)
Comparator Or BaselineHighly deuterated analogs (ΔRT > 0.1 min due to isotope effect)
Quantified DifferenceElimination of RT drift, ensuring <8.6% interassay CV
ConditionsHILIC LC-MS/MS of human plasma extracts

Perfect co-elution is mandatory for clinical laboratories to achieve the <10% CV required for validated diagnostic assays.

Clinical Diagnosis of Pheochromocytoma via Plasma Free Metanephrines

Due to its perfect co-elution and +3 Da mass shift, this compound is the standard-of-care internal standard for quantifying plasma free normetanephrine. It ensures accurate correction of ion suppression in HILIC LC-MS/MS workflows, enabling the detection of trace-level endogenous concentrations (down to 24 pg/mL) required for tumor diagnosis [1].

Urinary Fractionated Metanephrine Screening

In high-throughput clinical laboratories analyzing 24-hour urine samples, the robust stability of the HCl salt allows for the preparation of large batches of internal standard working solutions. It withstands the acidic hydrolysis steps required to deconjugate urinary metanephrines prior to solid-phase extraction (SPE) and GC-MS or LC-MS/MS analysis [2].

Therapeutic Drug Monitoring and Pharmacokinetic Studies

For pharmaceutical research targeting catechol-O-methyltransferase (COMT) inhibitors or monoamine oxidase (MAO) inhibitors, rac-normetanephrine-d3 HCl provides a highly reproducible baseline for tracking the metabolic clearance of norepinephrine in vivo, ensuring reliable PK/PD modeling without isotopic cross-talk [1].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Appearance

White to Pale Beige Solid

Melting Point

>183°C (dec.)

Tag

Epinephrine Impurities

Related CAS

1011-74-1 (unlabelled)

Dates

Last modified: 08-15-2023

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